Methyltris(4-methylphenyl)phosphanium bromide
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Overview
Description
Methyltris(4-methylphenyl)phosphanium bromide is a chemical compound with the molecular formula C22H24BrP. It is a phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups and a bromide anion. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltris(4-methylphenyl)phosphanium bromide can be synthesized through the reaction of tris(4-methylphenyl)phosphine with methyl bromide. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:
P(4-CH3C6H4)3+CH3Br→[CH3P(4-CH3C6H4)3]+Br−
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyltris(4-methylphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The methyl group or the bromide anion can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tris(4-methylphenyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Methyltris(4-methylphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research into phosphonium salts has explored their potential as drug delivery agents due to their ability to target mitochondria.
Mechanism of Action
The mechanism by which methyltris(4-methylphenyl)phosphanium bromide exerts its effects involves the interaction of the positively charged phosphorus atom with various molecular targets. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. The bromide anion can participate in ionic interactions, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetrabutylphosphonium bromide: Another phosphonium salt with different alkyl groups.
Tris(4-methylphenyl)phosphine: The precursor to methyltris(4-methylphenyl)phosphanium bromide.
Uniqueness
This compound is unique due to the presence of the methyl group and the specific arrangement of the 4-methylphenyl groups around the phosphorus atom. This structure imparts distinct reactivity and properties compared to other phosphonium salts.
Properties
CAS No. |
61249-20-5 |
---|---|
Molecular Formula |
C22H24BrP |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
methyl-tris(4-methylphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H24P.BrH/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1 |
InChI Key |
ISRWAQRGYWGQTN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Br-] |
Origin of Product |
United States |
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